molecular formula C18H19BrN2O3 B6539737 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060287-44-6

4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B6539737
CAS No.: 1060287-44-6
M. Wt: 391.3 g/mol
InChI Key: HUEANUBRZOKKML-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a brominated benzamide derivative featuring a 4-bromobenzoyl core linked to a substituted phenyl group via an amide bond. The phenyl ring is further functionalized with a [(2-methoxyethyl)carbamoyl]methyl moiety, introducing both hydrophilic (methoxy and carbamoyl groups) and hydrophobic (aromatic and alkyl chains) elements. Its synthesis likely involves coupling 4-bromobenzoyl chloride with a pre-functionalized aniline derivative, as seen in analogous benzamide syntheses .

Properties

IUPAC Name

4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-24-11-10-20-17(22)12-13-2-8-16(9-3-13)21-18(23)14-4-6-15(19)7-5-14/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEANUBRZOKKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is C17H20BrN3O2. The presence of a bromine atom, along with a methoxyethyl carbamoyl group, contributes to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC17H20BrN3O2
Molecular Weight364.26 g/mol
IUPAC Name4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Antimicrobial Activity

Research has shown that derivatives of compounds containing bromine and carbamoyl functional groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study investigating the antimicrobial activity of related benzamide derivatives found that compounds with similar structural features had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been evaluated through various assays, including the Sulforhodamine B (SRB) assay.

  • Research Findings : In vitro tests on human breast cancer cell lines (e.g., MCF7) indicated that certain derivatives exhibited promising cytotoxic effects, with IC50 values reported in the low micromolar range . The mechanism involves inducing apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance mechanisms.

  • Mechanism of Action : The bromine atom is hypothesized to enhance binding affinity to target enzymes due to its electronegativity, which can facilitate interactions with active sites. This is particularly relevant in the inhibition of proteases and kinases that play critical roles in tumor growth and survival .

Mechanistic Insights

Molecular docking studies have provided insights into how 4-bromo-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide interacts with biological targets.

  • Binding Affinity : Computational analyses suggest that the compound can effectively bind to DNA and certain protein receptors, disrupting their normal function. This interference is crucial for its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

The compound shares a brominated benzamide backbone with several structurally related derivatives. Key differences lie in the substituents on the phenyl ring, which modulate physicochemical properties and biological activity.

Compound Name Substituents on Phenyl Ring Key Structural Features References
Target Compound [(2-Methoxyethyl)carbamoyl]methyl Hydrophilic methoxyethyl carbamoyl side chain -
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitro Electron-withdrawing nitro group; planar structure
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Methoxy, 2-nitro Enhanced polarity; hydrogen-bonding motifs
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-Dimethoxy Symmetric methoxy groups; increased solubility
3-Bromo-4-methoxy-N-[4-(morpholinylsulfonyl)phenyl]benzamide 3-Bromo, 4-methoxy, 4-morpholinylsulfonyl Bulky sulfonyl group; potential enzyme inhibition

Key Observations :

  • Electron-withdrawing vs. Methoxy groups (e.g., in ) increase solubility via polarity and hydrogen-bonding capacity.
  • Side-chain complexity : The target compound’s [(2-methoxyethyl)carbamoyl]methyl group introduces conformational flexibility and hydrophilicity, contrasting with rigid substituents like sulfonylmorpholine in .

Crystallographic Insights :

  • Nitro-substituted derivatives (e.g., ) exhibit planar geometries due to conjugation, while methoxy-substituted analogs (e.g., ) adopt slightly distorted conformations.
  • Halogen interactions (Br⋯Br or Br⋯O) are common in brominated benzamides, influencing packing efficiency .
Computational and Docking Studies

For example:

  • Boronic acid derivatives with methoxyethyl groups () showed strong binding to fungal histone deacetylases (HDACs), achieving IC50 values at µM concentrations.
  • Docking accuracy for benzamides is enhanced by programs like Glide XP, which accounts for hydrophobic enclosure and hydrogen-bonding motifs .

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